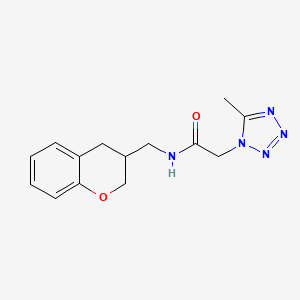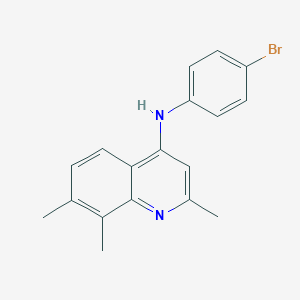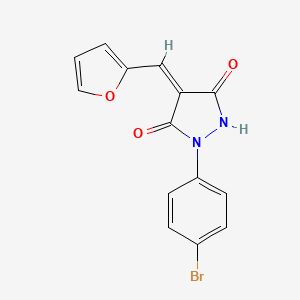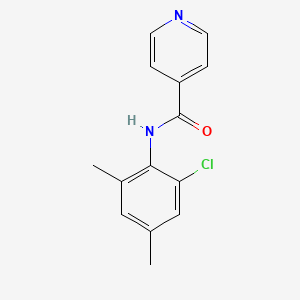
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a novel compound that has been synthesized recently and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) and to activate antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the body. It has also been found to increase the levels of antioxidant enzymes such as SOD and GPx. In addition, it has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, its limitations include its limited stability in aqueous solutions and its relatively high cost.
Orientations Futures
There are several future directions for the research on N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide. These include:
1. Further investigation of its mechanism of action and signaling pathways.
2. Exploration of its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases.
3. Development of new analogs and derivatives with improved pharmacological properties.
4. Investigation of its pharmacokinetics and pharmacodynamics in vivo.
5. Study of its potential drug-drug interactions and toxicity.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide is a novel compound that has shown potential therapeutic applications in various scientific studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop new analogs and derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide involves the reaction of 3,4-dihydro-2H-chromen-3-carboxylic acid with 5-methyl-1H-tetrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide has shown potential therapeutic applications in various scientific studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyltetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10-16-17-18-19(10)8-14(20)15-7-11-6-12-4-2-3-5-13(12)21-9-11/h2-5,11H,6-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNVOFAGGNDQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC(=O)NCC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-7-(4-methylpyrimidin-2-yl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5632133.png)

![2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5632140.png)



![(3aR*,9bR*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632190.png)

![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)azepan-2-one](/img/structure/B5632204.png)
![2-(4-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5632217.png)
![1-methyl-2-oxo-8-(3-pyridinylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5632227.png)
![1-{3-methyl-5-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5632230.png)
![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5632233.png)